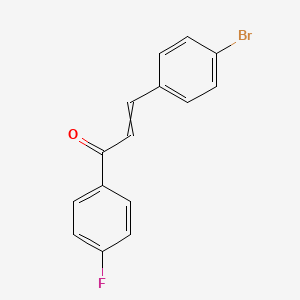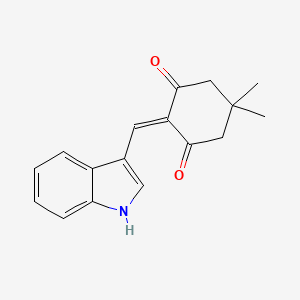
2-(1H-indol-3-ylmethylidene)-5,5-dimethylcyclohexane-1,3-dione
Descripción general
Descripción
The compound "2-(1H-indol-3-ylmethylidene)-5,5-dimethylcyclohexane-1,3-dione" is a derivative of cyclohexane-1,3-dione, which is a molecule of interest in various chemical reactions due to its potential to form different heterocyclic compounds. The indole moiety in the compound suggests an interaction with the cyclohexane-1,3-dione framework, which could lead to interesting chemical properties and reactivity.
Synthesis Analysis
The synthesis of related compounds has been explored in several studies. For instance, the reaction of open-chain and cyclohexane sym-2-dimethylaminomethylene-1,3-diones with amidines and guanidine has been shown to yield a series of 5-acylpyrimidines and 7,8-dihydroquinazolin-5(6H)-ones, respectively . Although the exact synthesis of the compound is not detailed, the methodologies used in these reactions could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of similar compounds has been determined through various techniques. For example, a related compound with a hydroxy-indene-dione structure crystallizes in the monoclinic space group and forms intermolecular hydrogen bonds . This suggests that the compound of interest may also exhibit specific crystalline properties and engage in hydrogen bonding, which could be confirmed through X-ray crystallography.
Chemical Reactions Analysis
Cyclohexane-1,3-dione derivatives are known to behave abnormally in Michael additions to nitro-olefins, leading to the formation of unique butenolide derivatives . Additionally, flash vacuum pyrolysis of indolylmethylene-dioxane-diones can result in various rearrangements and the formation of different heterocyclic compounds . These studies indicate that the compound may also participate in a variety of chemical reactions, potentially leading to novel structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclohexane-1,3-dione derivatives can be quite diverse. For instance, the introduction of iodine atoms into the structure of a dimedone derivative has been shown to create a mild electrophilic iodinating agent, which can be used for selective synthesis processes . This suggests that the substitution of different functional groups on the cyclohexane-1,3-dione core can significantly alter the compound's reactivity and physical properties. The specific properties of "2-(1H-indol-3-ylmethylidene)-5,5-dimethylcyclohexane-1,3-dione" would need to be investigated to provide a more detailed analysis.
Aplicaciones Científicas De Investigación
Catalysis and Synthesis
2-(1H-indol-3-ylmethylidene)-5,5-dimethylcyclohexane-1,3-dione has been utilized in the green synthesis of novel 3-alkylated indoles, which are potent antitubercular agents. This synthesis, conducted in aqueous medium at room temperature, employs a heterogeneous catalyst for efficient production, demonstrating the compound's relevance in medicinal chemistry (Khan et al., 2016).
Pyrolysis Studies
In the field of pyrolysis, the compound has been studied for its behavior under flash vacuum pyrolysis. The studies shed light on the formation of indolylmethyleneketenes, leading to insights into organic chemistry reactions and product formation (Benzies et al., 1986).
Iodination Processes
The compound's derivatives have been explored as electrophilic iodinating agents. This application is particularly important in the selective synthesis of α-iodinated carbonyl compounds, highlighting its role in organic synthesis and molecular modification (Martinez-Erro et al., 2017).
Formation of Benzodiazepines
It plays a role in the formation of benzodiazepines, a class of compounds with significant pharmaceutical applications. This underscores its importance in the development of new therapeutic agents (Gurkovskii et al., 1999).
Synthesis of β-Triketones
The compound has been used in the synthesis of β-triketones. This synthesis process is notable for its reaction mechanism and the structural characterization of the products, which is crucial for understanding chemical reactions and designing new molecules (Kashani et al., 2016).
Hydrogen Bonding Studies
Studies have also focused on the hydrogen bonding properties of related cyclohexane diones. This research is significant for understanding molecular interactions and the structural aspects of chemical compounds (Barnes, 1996).
Photochromic Transformations
In the field of photochemistry, the photochromic properties of related indolylfulgides have been investigated, providing insights into the behavior of these compounds under light exposure. This research is valuable for applications in materials science and molecular engineering (Fedorovsky et al., 2000).
Metal Complex Synthesis
The compound's derivatives have been used in the synthesis of nickel(II) and copper(II) complexes. These complexes have potential applications in materials science and coordination chemistry (Chen et al., 2008).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(1H-indol-3-ylmethylidene)-5,5-dimethylcyclohexane-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-17(2)8-15(19)13(16(20)9-17)7-11-10-18-14-6-4-3-5-12(11)14/h3-7,10,18H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVETXUPWVJBODN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(=CC2=CNC3=CC=CC=C32)C(=O)C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30299662 | |
| Record name | 2-(1H-indol-3-ylmethylidene)-5,5-dimethylcyclohexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30299662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-indol-3-ylmethylidene)-5,5-dimethylcyclohexane-1,3-dione | |
CAS RN |
40302-35-0 | |
| Record name | NSC131911 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131911 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(1H-indol-3-ylmethylidene)-5,5-dimethylcyclohexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30299662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



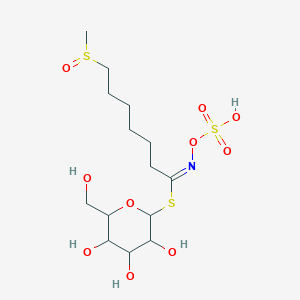
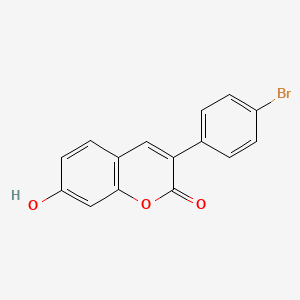
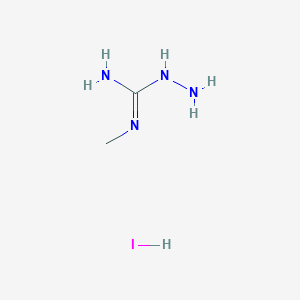
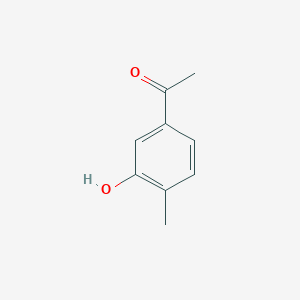
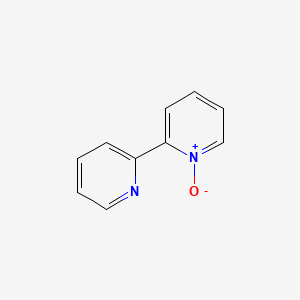
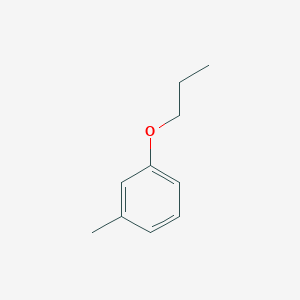
![[4,5,6-Triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate](/img/structure/B3031424.png)
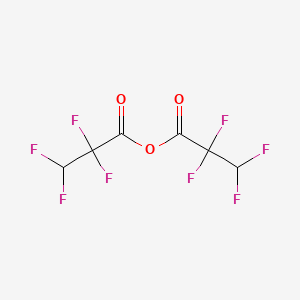
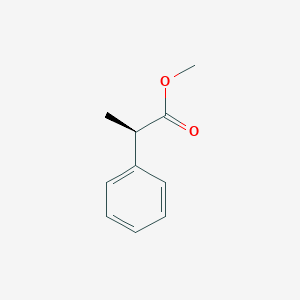
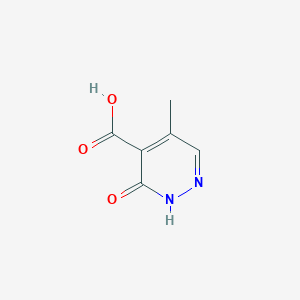
![N-{4-[(2-hydroxyethyl)amino]-3-nitrophenyl}acetamide](/img/structure/B3031433.png)

